Relevance: This compound shares the core quinazoline structure with 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea. Both compounds also feature a pyridinylmethyl substituent, although attached at different positions on the quinazoline ring. [] https://www.semanticscholar.org/paper/6ecb27d2cb3fbd1515180f9ca8698bb1bdc7be2d
Compound Description: This compound, designated as 25 in the research, emerged as a lead compound in a series developed to reduce brain penetration while maintaining the desired pharmacological profile. It exhibited robust effects in rabbit and canine pharmacodynamic models with an acceptable cross-species pharmacokinetic profile, leading to its advancement as a clinical candidate. []
Relevance: Similar to 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, this compound also possesses the quinazoline core structure and the pyridinylmethyl substituent. The key difference lies in the replacement of the urea moiety in the target compound with a pyridine-3-sulfonamide group. [] https://www.semanticscholar.org/paper/6ecb27d2cb3fbd1515180f9ca8698bb1bdc7be2d
Compound Description: This compound, labelled as 5a, is a potent inhibitor of KDR kinase (IC50 = 0.0689 µM). It was identified through a series of synthesized and evaluated o-amino-arylurea derivatives. []
Relevance: Both 5a and 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea belong to the arylurea chemical class, showcasing a urea linker connecting two aromatic rings. While the target compound incorporates a quinazoline ring, 5a features a pyridine ring with a quinolin-4-ylmethyl substituent. The presence of the urea linker and the overall structural similarity with substituted aromatic rings make these compounds related. [] https://www.semanticscholar.org/paper/df328890a043b20d91a8e80a9fe1556ed328939e
Compound Description: This compound, designated as 7i, exhibited significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines. It proved more potent than the positive control in inhibiting these cell lines. Further studies revealed its ability to induce apoptosis in A549 cells and arrest the cell cycle at the G1 phase. []
Relevance: Although structurally distinct from 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea in terms of core scaffold, both compounds belong to the arylurea class. They share the common feature of a urea linker connecting two aromatic rings, with one ring being a substituted phenyl group and the other containing a pyridinylmethyl moiety. [] https://www.semanticscholar.org/paper/3819f8dd6fcff4fac8d8476fa765e7f9777214df
Compound Description: This compound, referred to as RS4690 (1) in the referenced paper, showed promising selective DVL1 binding inhibition (EC50 of 0.74 ± 0.08 μM). The (S)-enantiomer, (S)-1, demonstrated better inhibition of DVL1 (EC50 of 0.49 ± 0.11 μM) compared to the (R)-enantiomer. (S)-1 also exhibited antiproliferative activity against HCT116 cells expressing wild-type APC (EC50 of 7.1 ± 0.6 μM) and induced reactive oxygen species (ROS) production. []
Relevance: While not containing the quinazoline moiety present in 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, this compound features a pyridin-4-ylmethyl group linked to an amino group, a structural feature also found in the target compound. This shared structural motif, along with their focus on targeting specific proteins involved in cellular signaling, makes them relevant for comparison. [] https://www.semanticscholar.org/paper/4e83c897a59376c8f9b2c15a821f00cdf0a3bdf9
Compound Description: This compound, referred to as CID2876053, is a known inhibitor for the PMM2 enzyme. []
Relevance: This compound and 1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea both belong to the arylurea class. They share the common feature of a urea linker connecting an aromatic ring with pyridinyl substituents. [] https://www.semanticscholar.org/paper/cb64ba435fe059af4f4345b5231610bbb77b5f61
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.